molecular formula C15H11N3S B5942603 4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine

4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine

Cat. No.: B5942603
M. Wt: 265.3 g/mol
InChI Key: DCUZPTYTLVFYDW-UHFFFAOYSA-N
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Description

4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of indole, thieno, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate indole and thieno derivatives under specific conditions. For example, the reaction of indole-3-carbaldehyde with thieno[2,3-d]pyrimidine derivatives in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thieno rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind with high affinity to multiple receptors, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share the indole ring structure.

    Thieno derivatives: Thieno[2,3-d]pyrimidine and its analogs.

    Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 4,6-diaminopyrimidine.

Uniqueness

4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1H-indol-4-yl)-5-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c1-9-7-19-15-13(9)14(17-8-18-15)11-3-2-4-12-10(11)5-6-16-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUZPTYTLVFYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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